1,1-dibutyl-3-(diaminomethylidene)guanidine;hydrochloride
Description
1,1-Dibutyl-3-(diaminomethylidene)guanidine; hydrochloride is a substituted biguanide derivative characterized by two butyl groups attached to the central guanidine core. Structurally, it belongs to the family of guanidine salts, which are widely recognized for their chaotropic properties, enabling protein denaturation and solubilization. The dibutyl substituents distinguish it from simpler guanidine derivatives like guanidine hydrochloride (GdnHCl) or metformin (a dimethyl-substituted biguanide).
Properties
IUPAC Name |
1,1-dibutyl-3-(diaminomethylidene)guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N5.ClH/c1-3-5-7-15(8-6-4-2)10(13)14-9(11)12;/h3-8H2,1-2H3,(H5,11,12,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASYULTUMSBSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=N)N=C(N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10906221 | |
| Record name | N,N-Dibutyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101491-39-8 | |
| Record name | N,N-Dibutyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dibutyl-3-(diaminomethylidene)guanidine;hydrochloride typically involves the reaction of N,N-dibutylimidodicarbonimidic diamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N,N-dibutylimidodicarbonimidic diamide+HCl→Imidodicarbonimidicdiamide, N,N-dibutyl-, hydrochloride (1:1)
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,1-dibutyl-3-(diaminomethylidene)guanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
1,1-dibutyl-3-(diaminomethylidene)guanidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dibutyl-3-(diaminomethylidene)guanidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Guanidine Derivatives
Key Observations :
- Alkyl Chain Impact : Longer alkyl chains (e.g., butyl vs. methyl in metformin) increase hydrophobicity, which may reduce aqueous solubility but improve lipid membrane interaction. This could influence applications in drug delivery or membrane protein studies .
- Denaturation Efficiency : Methylguanidine hydrochloride exhibits weaker denaturing effects on proteins like edestin and globin compared to GdnHCl, suggesting alkylation reduces chaotropic potency . The dibutyl variant may further diminish denaturation efficiency due to steric hindrance or reduced polarity.
- Therapeutic Potential: Unlike metformin, the dibutyl derivative lacks documented antidiabetic activity. However, its structural similarity to biguanides like chlorophenformin (a mitochondrial modulator) implies possible applications in metabolic or antimicrobial research .
Denaturation Properties vs. Chaotropic Agents
Table 2: Denaturation Efficiency of Guanidine Derivatives and Urea
Mechanistic Insights :
- GdnHCl’s denaturation arises from direct disruption of hydrogen bonds and hydrophobic interactions. Substituted derivatives like the dibutyl compound may interfere less with these interactions due to reduced polarity and increased steric bulk .
- In human placental cystatin (HPC), GdnHCl induces faster inactivation and unfolding than urea, highlighting its superior chaotropic strength. The dibutyl analog’s efficacy would likely fall between methylguanidine and GdnHCl .
Chemical and Solubility Properties
- Stability : Biguanides are generally stable under acidic conditions but may degrade in basic environments. The dibutyl groups could sterically protect the guanidine core, enhancing stability .
Biological Activity
1,1-Dibutyl-3-(diaminomethylidene)guanidine;hydrochloride, often referred to as DBuG, is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of DBuG, including its mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
DBuG is a derivative of guanidine characterized by the presence of two butyl groups attached to the nitrogen atoms. Its molecular formula is C₉H₂₁N₃·HCl. The unique structure contributes to its strong basicity and steric hindrance, making it an effective catalyst in various organic synthesis reactions.
The biological activity of DBuG can be attributed to several mechanisms:
- Enzyme Inhibition : DBuG has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Cell Signaling Modulation : It interacts with signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that DBuG exhibits antimicrobial properties against various pathogens.
1. Anticancer Properties
Research indicates that DBuG can induce apoptosis in cancer cell lines. A study demonstrated its effectiveness in inhibiting the growth of colorectal cancer cells by affecting the MAPK/ERK signaling pathway. The compound was found to interact with BRAF kinase, suggesting potential as a type III allosteric inhibitor .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Colorectal Cancer | 15 | Induction of apoptosis via MAPK pathway |
| Breast Cancer | 20 | Inhibition of cell proliferation |
| Promyelocytic Leukemia | 12 | Apoptotic agent through caspase activation |
2. Antimicrobial Activity
DBuG has shown promising results in preliminary antimicrobial assays. It displayed significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
Several case studies highlight the biological activity of DBuG:
- Study on Cancer Cell Lines : A study published in a peer-reviewed journal investigated the effect of DBuG on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and increased apoptosis markers in treated cells compared to controls .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of DBuG against clinical isolates. The compound exhibited notable efficacy, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
